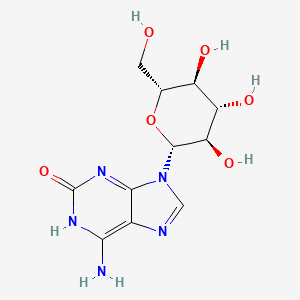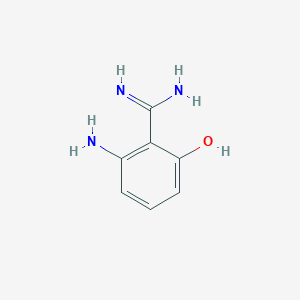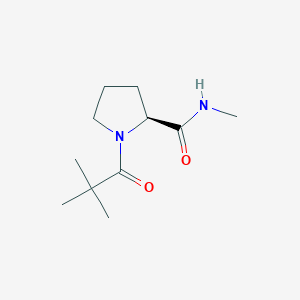
Pivaloyl-proline N-methylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pivaloyl-proline N-methylamide is a synthetic compound that has garnered interest in various fields of scientific research It is a derivative of proline, an amino acid, and features a pivaloyl group attached to the proline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl-proline N-methylamide typically involves the reaction of proline derivatives with pivaloyl chloride and N-methylamine
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated peptide synthesizers and high-throughput techniques can facilitate the production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Pivaloyl-proline N-methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pivaloyl-proline N-methylamide has several scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a building block for more complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and protein-protein interactions.
Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of pivaloyl-proline N-methylamide involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, modulating their activity. The presence of the pivaloyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pivaloyl-proline: Similar in structure but lacks the N-methylamide group.
Proline N-methylamide: Contains the N-methylamide group but lacks the pivaloyl group.
Pivaloyl-glycine N-methylamide: Similar structure but with glycine instead of proline.
Uniqueness
Pivaloyl-proline N-methylamide is unique due to the combination of the pivaloyl group and the N-methylamide group, which imparts distinct structural and functional properties. This combination enhances its stability and binding affinity, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
53933-35-0 |
|---|---|
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(2S)-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |
InChI-Schlüssel |
MAIBOCCIGOJKCG-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)NC |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




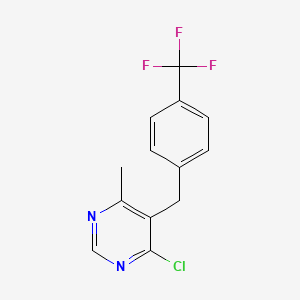

![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)

![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)
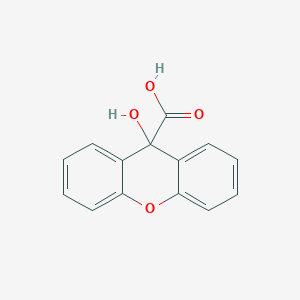
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
